Zindotrine
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Overview
Description
Zindotrine is a small molecule drug with the molecular formula C11H15N5 . It is primarily known for its role as a bronchodilator, which means it helps to relax and open the air passages in the lungs, making it easier to breathe. This compound has been studied for its potential use in treating respiratory diseases such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zindotrine can be synthesized through various methods. One common synthetic route involves the cyclization of 6-chloro-3-hydrazinopyridazine with piperidine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zindotrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Zindotrine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the mechanisms of bronchodilation and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.
Medicine: Explored as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new bronchodilator drugs and formulations
Mechanism of Action
Zindotrine exerts its effects by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells in the airways. The molecular targets involved include the cyclic guanosine monophosphate phosphodiesterase enzyme and related signaling pathways .
Comparison with Similar Compounds
Theophylline: Another bronchodilator used in the treatment of respiratory diseases.
Salbutamol: A short-acting beta-agonist that also acts as a bronchodilator.
Dexamethasone: A corticosteroid with anti-inflammatory properties used in respiratory conditions.
Uniqueness of Zindotrine: this compound is unique in its specific mechanism of action as a cyclic guanosine monophosphate phosphodiesterase inhibitor. Unlike theophylline, which has a broader range of effects, this compound’s targeted action results in fewer side effects and a more predictable therapeutic profile .
Properties
CAS No. |
56383-05-2 |
---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
8-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H15N5/c1-9-7-10(15-5-3-2-4-6-15)14-16-8-12-13-11(9)16/h7-8H,2-6H2,1H3 |
InChI Key |
YYHWOTFWBVRTQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)N3CCCCC3 |
Key on ui other cas no. |
56383-05-2 |
Synonyms |
8-methyl-6-(1-piperidinyl)-1,2,4-triazolo(4,3-b)pyridazine MDL 257 MDL-257 zindotrine |
Origin of Product |
United States |
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